
4-Methyl-N-((S)-1-oxo-3-phenyl-1-(((R)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide
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Overview
Description
4-Methyl-N-((S)-1-oxo-3-phenyl-1-((®-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as piperazine, carboxamide, and sulfonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((S)-1-oxo-3-phenyl-1-((®-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide involves multiple steps, including the formation of the piperazine ring, the introduction of the carboxamide group, and the attachment of the phenyl and sulfonyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction conditions and the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-((S)-1-oxo-3-phenyl-1-((®-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-N-((S)-1-oxo-3-phenyl-1-((®-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-N-((S)-1-oxo-3-phenyl-1-((®-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methyl-N-((S)-1-oxo-3-phenyl-1-((®-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide include:
- 1-[2,2-difluoro-2-(3,4,5-trimethoxy-phenyl)-acetyl]-piperidine-2-carboxylic acid 4-phenyl-1-(3-pyridin-3-yl-propyl)-butyl ester
- n-[(2r)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]-l-isoleucyl-l-leucine
- 5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione
Uniqueness
The uniqueness of 4-Methyl-N-((S)-1-oxo-3-phenyl-1-((®-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)propan-2-yl)piperazine-1-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H38N4O4S |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(E,3R)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/b24-19+/t28-,30+/m1/s1 |
InChI Key |
RHJLQMVZXQKJKB-WCJSBUPZSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCC3=CC=CC=C3)/C=C/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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